3-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

Description

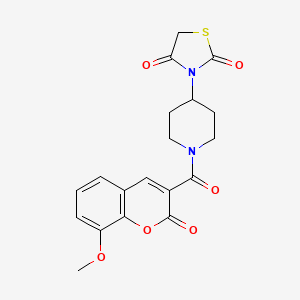

The compound 3-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione features a thiazolidine-2,4-dione (TZD) core substituted at position 3 with a piperidin-4-yl group linked to an 8-methoxy-2-oxo-2H-chromene moiety via a carbonyl bridge. This structural architecture combines the TZD scaffold—a well-known pharmacophore for enzyme inhibition and metabolic modulation—with a chromene-based heterocycle and a piperidine ring, which may enhance target binding and pharmacokinetic properties. The 8-methoxy group on the chromene ring likely influences electronic and steric interactions in biological systems .

Properties

IUPAC Name |

3-[1-(8-methoxy-2-oxochromene-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O6S/c1-26-14-4-2-3-11-9-13(18(24)27-16(11)14)17(23)20-7-5-12(6-8-20)21-15(22)10-28-19(21)25/h2-4,9,12H,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXMXYHAUCNNHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)N4C(=O)CSC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a thiazolidine ring fused with a chromene moiety, which is known for its diverse biological activities. The presence of the methoxy group on the chromene enhances its solubility and bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O4S |

| Molecular Weight | 368.44 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

Research indicates that thiazolidinediones (TZDs), the class to which this compound belongs, primarily exert their effects through activation of the peroxisome proliferator-activated receptor gamma (PPARγ) . This activation leads to improved insulin sensitivity and modulation of lipid metabolism, making TZDs valuable in diabetes management . The specific mechanisms by which this compound operates are still under investigation, but it is hypothesized that it may also exhibit anti-inflammatory and anticancer properties due to the structural features derived from both thiazolidine and chromene .

Antidiabetic Activity

Thiazolidinediones are recognized for their role in diabetes treatment. The compound's ability to enhance insulin sensitivity could position it as a potential therapeutic agent for type 2 diabetes . In vitro studies have shown promising results regarding glucose uptake in muscle cells when exposed to TZDs.

Anticancer Activity

Several studies have explored the anticancer potential of compounds similar to This compound . For instance, thiazolidinedione derivatives have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells . The proposed mechanism involves apoptosis induction via PPARγ-mediated pathways.

Antimicrobial Activity

There is emerging evidence that compounds with similar structures exhibit antimicrobial properties. For example, thiazolidinedione derivatives have been tested against bacterial strains like Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects . The exact activity of the target compound remains to be fully characterized.

Case Studies and Research Findings

- Antidiabetic Effects : A study evaluating various thiazolidinedione derivatives found that compounds with similar structures significantly reduced blood glucose levels in diabetic models. The study highlighted the importance of the thiazolidine ring in enhancing PPARγ activity .

- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating strong anticancer potential .

- Antimicrobial Testing : A recent evaluation of thiazolidinedione compounds showed promising results against pathogenic bacteria, with minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL for some derivatives, suggesting potent antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Modifications and Substituent Effects

Position 3 Modifications

- Piperidine Derivatives: The target compound’s piperidin-4-yl group distinguishes it from simpler alkyl or aryl substituents. For example, 3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione () replaces the piperidine with a 2-aminoethyl chain, showing selectivity for melanoma cell proliferation inhibition via ERK1/2 pathways . Piperidine substituents, as in the target compound, may improve blood-brain barrier penetration or enzyme binding due to their conformational flexibility .

- Heterocyclic Substitutions : Analogues like (E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione () replace the chromene with a furan-acryloyl group, altering solubility and π-π stacking interactions .

Position 5 Modifications

- Benzylidene Derivatives: Compounds such as 5-(3-methoxybenzylidene)thiazolidine-2,4-dione () exhibit high lipid peroxidation inhibition (84.2%), attributed to electron-donating methoxy groups .

Enzyme Inhibition

- Aldose Reductase Inhibition : Derivatives like (Z)-5-(4-substituted benzylidene)-3-(2-(4-nitrophenyl)-2-oxoethyl)thiazolidine-2,4-dione () show aldose reductase inhibition, critical for diabetic complications. The target compound’s chromene-piperidine structure may target different enzymes, such as cyclooxygenase (COX) or lipoxygenase (LOX) .

- Glutaminase Inhibition : The hit compound 2 () inhibits glutaminase with a 4-bromophenyl-pyrrole substituent. The target’s chromene carbonyl group could modulate interactions with glutaminase’s active site, though empirical data is lacking .

Antioxidant and Anti-inflammatory Activity

- Lipid Peroxidation : Methoxy-substituted TZDs (e.g., 1d in ) show 84.2% inhibition, while the target’s 8-methoxy chromene may similarly scavenge free radicals .

- COX-2 Inhibition : Mannich base derivatives like 4a () display COX-2 inhibition comparable to diclofenac. The target’s piperidine and chromene groups might offer unique binding modes for COX-2 .

Anticancer and Metabolic Activity

- Anticancer Signaling: Compounds like 3-(2-aminoethyl)-5-(3-phenylpropylidene)-thiazolidine-2,4-dione () inhibit Raf/MEK/ERK and PI3K/Akt pathways. The target compound’s chromene moiety, known for anti-inflammatory effects (), may synergize with TZD’s metabolic roles .

- Hypoglycemic Activity: Imidazopyridine-TZD hybrids (e.g., 19a in ) enhance adipocyte differentiation and hypoglycemia in vivo. The target’s chromene substituent may redirect activity toward non-metabolic targets .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Solvent-Free Conditions : Use solvent-free reactions with piperidine as a catalyst for coupling coumarin and thiazolidine-2,4-dione moieties, as demonstrated for analogous coumarin derivatives .

- Stepwise Purification : Follow a two-step procedure where intermediates (e.g., 3-acetyl-8-methoxy-2H-chromen-2-one) are synthesized first and used without further purification in subsequent steps to minimize yield loss .

- UPLC/MS Monitoring : Employ UPLC/MS (method A) with retention time (~1.85 min) and mass spectrometry (e.g., ES+ at 266 [M+H]+) to confirm intermediate formation and purity before proceeding .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- UPLC/MS : Use ultra-performance liquid chromatography coupled with mass spectrometry (UPLC/MS) to verify molecular weight (e.g., C12H11NO4S requires 265 g/mol; observed 266 [M+H]+) and retention times .

- NMR and IR Spectroscopy : Analyze proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm in ¹H NMR) and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ in IR) to confirm structural motifs .

- Melting Point and TLC : Determine melting points (e.g., 270°C for coumarin-thiazolidine hybrids) and use TLC with Rf values (e.g., 0.61 in ethyl acetate/hexane) to track reaction progress .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR or MS) during characterization?

Methodological Answer:

- Cross-Validation with Multiple Techniques : Combine NMR, IR, and MS data to distinguish between structural isomers or impurities. For example, unexpected MS peaks may arise from residual solvents (e.g., ethyl acetate adducts), which can be ruled out via ¹H NMR .

- Dynamic Exchange Analysis : Investigate tautomeric equilibria (e.g., keto-enol tautomerism in thiazolidine-2,4-dione) using variable-temperature NMR to explain peak splitting .

- Computational Validation : Compare experimental IR/NMR data with density functional theory (DFT)-simulated spectra to confirm assignments .

Advanced: What strategies are recommended for evaluating the structure-activity relationship (SAR) of this compound in biological assays?

Methodological Answer:

- Substituent Variation : Synthesize derivatives with modified arylidene groups (e.g., 4-fluoro-3-methoxy vs. 2-methoxyphenyl) to assess how electronic effects influence bioactivity .

- Pharmacophore Mapping : Use X-ray crystallography (e.g., as done for 3-phenyl-2-thioxo-thiazolidin-4-one) to identify critical hydrogen-bonding interactions with targets .

- In Silico Docking : Perform molecular docking studies with the coumarin-piperidine-thiazolidine scaffold to prioritize derivatives for in vitro testing .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended for structurally similar thiazolidinediones .

- Ventilation and Storage : Work under fume hoods to avoid inhalation and store the compound away from oxidizers at 2–8°C in airtight containers .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Advanced: How can researchers address low solubility or stability issues in in vitro assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO-water mixtures (<1% DMSO) to enhance solubility while minimizing cytotoxicity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperidine) to improve stability in physiological buffers .

- Lyophilization : Prepare lyophilized stocks in PBS (pH 7.4) to extend shelf life and reduce degradation .

Advanced: What experimental designs are suitable for elucidating the metabolic fate of this compound?

Methodological Answer:

- LC-HRMS Metabolite Profiling : Use high-resolution mass spectrometry (HRMS) to identify phase I/II metabolites in hepatocyte incubations .

- Isotope Labeling : Synthesize ¹⁴C-labeled analogs (e.g., at the piperidine methyl group) to track metabolic pathways via scintillation counting .

- CYP450 Inhibition Assays : Test interactions with CYP3A4 and CYP2D6 using fluorogenic substrates to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.